Shield 1; Shield1

FKBP12 Destabilizing Domain Ligand Binding Affinity Protein Stabilization

Avoid pleiotropic confounds of FK506/rapamycin. Shield 1 is a biologically silent, cell-permeant FKBP12 ligand that stabilizes DD-fused proteins without off-target signaling. - High affinity (Kd=2.4 nM) enables quantitative control across a 50-1,000 nM concentration range. - Rapid kinetics (t1/2≈2.5 h) allow study of lethal knockouts without clonal adaptation. - Orthogonal circuit applications require no cross-talk with calcineurin or mTOR pathways.

Molecular Formula C42H56N2O10
Molecular Weight 748.9 g/mol
Cat. No. B14113221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShield 1; Shield1
Molecular FormulaC42H56N2O10
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5
InChIInChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3
InChIKeyNMFHJNAPXOMSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shield 1: Ligand for Conditional Protein Control


Shield 1 (Shld1) is a synthetic, cell-permeant, high-affinity ligand of FK506-binding protein-12 (FKBP12) . It functions as a stabilizer for proteins engineered with a mutated FKBP12-derived destabilization domain (DD), enabling precise, dose-dependent, and reversible control of intracellular protein abundance [1]. This compound is essential for applications requiring rapid on/off kinetics, minimal off-target effects, and orthogonal control of protein function [2].

Workflow
Conditional FKBP12-DD fusion protein stabilization
Selection Logic
Orthogonal, reported minimal transcriptomic impact ligand
Use Context
Rapid on/off kinetics for acute functional studies

Why Shield 1 Cannot Be Replaced


Generic substitution of Shield 1 with other FKBP-binding molecules like FK506 or rapamycin is not scientifically valid due to fundamental differences in their downstream functional consequences. While Shield 1 binding to the mutant FKBP12 (F36V/L106P) domain merely stabilizes the fusion protein, FK506 and rapamycin are macrocyclic immunosuppressants that bind wild-type FKBP12 to form complexes which subsequently inhibit calcineurin and mTOR, respectively, thereby inducing major, pleiotropic cellular effects [1]. Using these compounds would confound experiments designed to isolate the effects of a single protein's conditional expression. Shield 1 is a biologically silent ligand, specifically engineered to have a minimal impact on the host cell's transcriptome at functional concentrations, a property not shared by FK506 or rapamycin [2].

Target

Shield 1

Stabilizes DD-fusion protein without known signaling pathway interference.

Substitute Risk

FK506 / Rapamycin

Engage wild-type FKBP12 and inhibit calcineurin/mTOR, introducing pleiotropic effects that may confound protein-specific readouts.

Interchangeability

May not transfer directly; orthogonal control and silent cellular profile require specific ligand validation.

Shield 1: Quantitative Evidence of Superiority


FKBP(F36V) Binding Affinity vs. Shield 2

Shield 1 demonstrates a significantly stronger interaction with the FKBP(F36V) mutant protein compared to its closest analog, Shield 2. In a competitive binding assay, Shield 1 displaced the fluorescent tracer with a dissociation constant (Kd) of 2.4 nM, whereas Shield 2 required a 12-fold higher concentration, exhibiting a Kd of 29 nM [1].

FKBP(F36V) Binding
Head-to-head
Shield 1 Kd 2.4 nM vs Shield 2 Kd 29 nM
Supports lower working concentration context for DD stabilization.
In vitro competition assay, FKBP(F36V) + FL-SLF tracer.
FKBP12 Destabilizing Domain Ligand Binding Affinity Protein Stabilization

Cellular Stabilization Potency vs. Shield 2

The superior binding affinity of Shield 1 directly correlates with enhanced cellular potency. In NIH3T3 cells stably expressing an FKBP(F36V, L106P)-YFP fusion, Shield 1 achieved half-maximal stabilization (EC50) at approximately 100 nM. In contrast, Shield 2 was significantly less potent, requiring a concentration of approximately 1.2 µM to achieve the same effect [1].

Cellular Potency
Head-to-head
Shield 1 EC50 ~100 nM vs Shield 2 ~1.2 µM
Supports reduced compound requirement for DD-YFP stabilization.
NIH3T3 FKBP(F36V,L106P)-YFP, flow cytometry 24h.
Conditional Protein Expression Cellular Potency Fluorescent Reporter Assay

Rapid Protein Stabilization Kinetics

Shield 1 provides rapid and reversible control over protein stability, a critical feature for studying dynamic biological processes. In kinetic analyses, treatment of cells with Shield 1 led to maximum stabilization of a DD-fusion protein within 2–3 hours [1]. Following washout, the stabilized protein was rapidly degraded, exhibiting a half-life (t1/2) of 2.53 ± 0.59 hours .

Stabilization Kinetics
Reported
Max stabilization 2–3 h; degradation t1/2 2.53 ± 0.59 h
Supports rapid on/off temporal control for acute protein function studies.
mtFKBP-TRPV5 fusion in NIH3T3 cells.
Protein Degradation Kinetics Conditional Proteomics Temporal Control

Biologically Silent Transcriptomic Profile

A key differentiator for Shield 1 is its 'biological silence', a property not found in natural FKBP ligands. Microarray analysis of NIH3T3 cells treated with various concentrations of Shield 1 showed that it does not elicit appreciable changes in gene expression at functional concentrations [1]. In contrast, FK506 and rapamycin are known to inhibit calcineurin and mTOR, respectively, causing widespread transcriptomic changes. This difference was explicitly noted in studies where these compounds were considered as alternatives, but their pleiotropic effects would confound experimental interpretation [2].

Transcriptomic Profile
Class-level
No appreciable gene expression changes with Shield 1; known transcriptomic changes with FK506/rapamycin.
Supports orthogonal ligand selection to avoid signaling crosstalk.
Microarray NIH3T3; FK506/rapamycin MOA documented.
Off-Target Effects Chemical Genetics Transcriptomics

Dose-Dependent Protein Level Tuning

The system's linear and predictable dose-response is a key advantage for quantitative biological studies. By varying the concentration of Shield 1 in the culture medium, it is possible to precisely 'tune' the amount of stabilized, DD-tagged protein present in the cell over a defined working range of approximately 50–1,000 nM [1]. This level of control is not easily achievable with other systems like siRNA or transcriptional induction.

Dose-Response Tuning
Reported
Predictable control over ~50–1,000 nM range (20-fold).
Supports quantitative dose-response and stoichiometry studies.
DD-DsRed-Express fusion, fluorescence/western blot.
Dose-Response Protein Tuning Quantitative Biology

Shield 1: Key Research Applications


Acute Functional Analysis of Essential or Toxic Proteins

The rapid stabilization (2-3 hours) and degradation (t1/2 ~2.5 hours) kinetics of the Shield 1/DD system make it ideal for studying proteins whose constitutive expression or knockout is lethal or causes long-term cellular adaptation [1]. This temporal control allows for the induction of protein function and observation of immediate downstream effects without the confounding variable of clonal selection or compensatory pathway activation.

Orthogonal Control in Synthetic Biology Circuits

Shield 1's biological silence, confirmed by microarray analysis, is a critical attribute for building complex synthetic gene circuits [1]. It can be used to control one module (e.g., a transcription factor fused to the FKBP12-DD) without cross-talk or interference with other circuits that might be sensitive to the pleiotropic effects of alternative ligands like rapamycin or FK506 [2]. This orthogonal property ensures circuit fidelity.

Dose-Response and Protein Stoichiometry Studies

The ability to precisely tune protein levels across a 20-fold concentration range of Shield 1 (50-1,000 nM) enables rigorous quantitative biology [1]. This is particularly valuable for investigating the dose-dependent effects of signaling molecules, determining the optimal stoichiometry of multi-subunit protein complexes, and generating precise input-output curves for computational models of biological pathways.

In Vivo Imaging of Cell Trafficking and Gene Therapy Vectors

The high specificity and affinity (Kd = 2.4 nM) of Shield 1 for the mutant FKBP(F36V) domain have been leveraged for in vivo imaging applications [1]. Radiolabeled [11C]Shield-1 demonstrated a 3-4 fold higher uptake in cells expressing the F36V-FKBP reporter compared to controls, showcasing its potential as a PET imaging probe to non-invasively track the biodistribution and persistence of engineered cells, such as CAR T cells [2].

Application
Selection Property
Validation Focus
Acute protein function studies
Rapid on/off kinetics
Phenotype induction without long-term adaptation
Synthetic gene circuit control
Orthogonal, reported minimal transcriptomic interference
Circuit fidelity and pathway crosstalk review
Quantitative pathway dynamics
Dose-dependent protein tuning range
Stoichiometry and dose-response curve modeling
Preclinical cell tracking
FKBP(F36V) domain-selective ligand
Reporter probe uptake specificity and biodistribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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